

# Bis(triisopropylsilyl)amine CAS number

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## Compound of Interest

Compound Name: *Bis(triisopropylsilyl)amine*

Cat. No.: B3033179

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An In-depth Technical Guide to **Bis(triisopropylsilyl)amine**

Topic: **Bis(triisopropylsilyl)amine** CAS Number: 923027-92-3

## Introduction

**Bis(triisopropylsilyl)amine**, registered under CAS number 923027-92-3, is a sterically hindered organosilicon compound of significant interest in modern organic synthesis.<sup>[1][2][3]</sup> Its molecular structure, featuring a central nitrogen atom bonded to two bulky triisopropylsilyl (TIPS) groups, imparts unique reactivity that is highly valued by researchers and drug development professionals. This guide provides a comprehensive overview of its properties, core applications, and practical methodologies, grounded in the principles of synthetic chemistry.

## Physicochemical Properties & Specifications

**Bis(triisopropylsilyl)amine** is a liquid at room temperature with a molecular formula of C<sub>18</sub>H<sub>43</sub>NSi<sub>2</sub> and a molecular weight of approximately 329.72 g/mol.<sup>[2][3]</sup> Its defining characteristic is the substantial steric bulk provided by the two TIPS groups, which dictates its chemical behavior.

Property	Value	Source
CAS Number	923027-92-3	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>18</sub> H <sub>43</sub> NSi <sub>2</sub>	<a href="#">[3]</a>
Molecular Weight	329.72 g/mol	<a href="#">[2]</a>
Physical Form	Liquid	<a href="#">[2]</a>
Purity	Typically ≥95%	<a href="#">[2]</a>
Storage	Refrigerator	<a href="#">[2]</a>
InChI Key	KEBQKMFRRCSNFD- UHFFFAOYSA-N	<a href="#">[2]</a> <a href="#">[3]</a>

## Core Concepts: The Role of Steric Hindrance in Synthesis

The utility of **Bis(triisopropylsilyl)amine** stems directly from the steric shield provided by the isopropyl substituents on the silicon atoms. This bulkiness has two profound consequences on its reactivity:

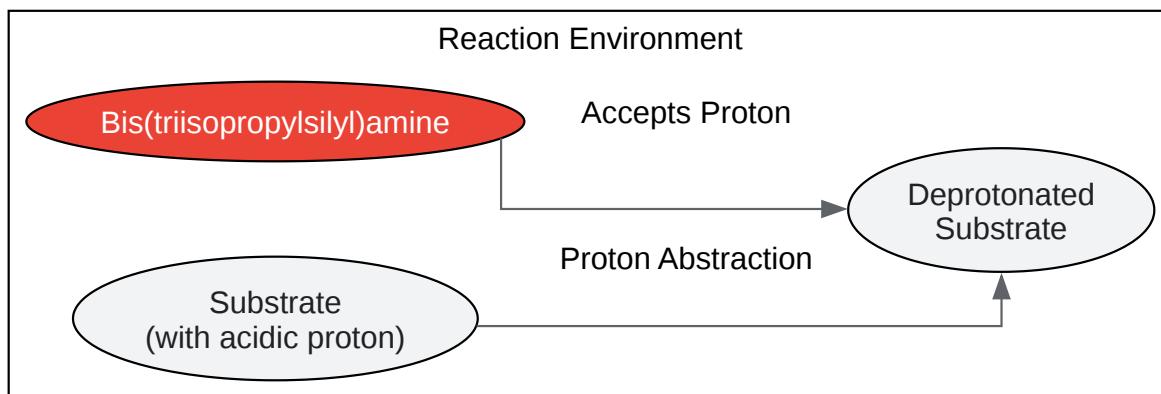
- Suppression of Nucleophilicity: While amines are typically nucleophilic due to the lone pair of electrons on the nitrogen atom, the immense steric hindrance around the nitrogen in **Bis(triisopropylsilyl)amine** prevents it from participating in nucleophilic attack on all but the most unhindered electrophiles.[\[4\]](#)[\[5\]](#) This property is crucial for its function as a selective base.
- Formation of Robust Protecting Groups: When used to silylate a primary amine, the resulting N-silylated compound is exceptionally stable under a variety of reaction conditions. The TIPS groups are known for being robust protecting groups that are resistant to cleavage under conditions that would remove smaller silyl groups like trimethylsilyl (TMS).

## Key Applications in Advanced Synthesis As a Non-Nucleophilic Base

In complex chemical transformations, particularly in drug development where molecules possess multiple reactive sites, it is often necessary to deprotonate a specific acidic proton without triggering unwanted side reactions. A strong, yet non-nucleophilic, base is ideal for this purpose. The lone pair on the nitrogen of **Bis(triisopropylsilyl)amine** is sterically accessible enough to abstract a proton but is too hindered to act as a nucleophile.[5][6]

This makes it an excellent alternative to other strong bases like lithium diisopropylamide (LDA) in scenarios where nucleophilic addition could be a competing pathway. For instance, in the formation of specific enolates, **Bis(triisopropylsilyl)amine** can selectively deprotonate the alpha-carbon of a ketone without attacking the carbonyl group itself.

#### Logical Workflow: Deprotonation with a Hindered Base



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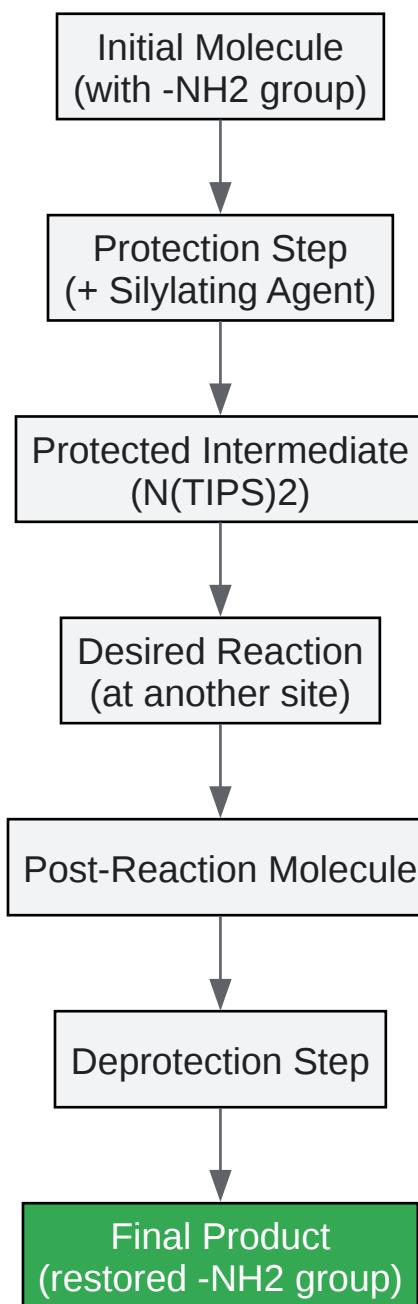
Caption: Selective deprotonation using a sterically hindered base.

## As a Protecting Group for Primary Amines

Protecting groups are fundamental to multi-step organic synthesis.[7] They temporarily mask a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. The amine functional group is a common site that requires protection due to its basicity and nucleophilicity.[4][7]

**Bis(triisopropylsilyl)amine** can serve as a reagent to install a robust TIPS protecting group on a primary amine. The resulting N,N-bis(triisopropylsilyl) protected amine is rendered non-nucleophilic and non-basic, allowing for a wide range of chemical transformations to be performed on other parts of the molecule.

Diagram: General Protecting Group Strategy



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